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Compound of Interest

4-(4-phenyl-1H-pyrazol-1-
Compound Name:
yl)piperidine

Cat. No.: B3165688

An In-Depth Technical Guide to 4-(4-phenyl-1H-pyrazol-1-yl)piperidine

Introduction

4-(4-phenyl-1H-pyrazol-1-yl)piperidine is a heterocyclic compound that incorporates two
moieties of profound significance in medicinal chemistry: the piperidine ring and the pyrazole
nucleus. Piperidine is a ubiquitous scaffold found in numerous pharmaceuticals and natural
alkaloids, valued for its ability to impart favorable pharmacokinetic properties such as improved
solubility and metabolic stability.[1] The pyrazole ring system is also a privileged structure,
forming the core of a wide array of therapeutic agents with diverse activities, including anti-
inflammatory, anticancer, antimicrobial, and analgesic properties.[2][3] The fusion of these two
pharmacophores results in a molecule that serves as a versatile chemical intermediate and a
foundational scaffold for the development of novel therapeutic agents.

This guide provides a comprehensive overview of the chemical properties, synthesis, spectral
characteristics, and potential applications of 4-(4-phenyl-1H-pyrazol-1-yl)piperidine, intended
for researchers and professionals in the fields of organic synthesis and drug discovery.

Chemical Identity and Physicochemical Properties

The fundamental identity of the molecule is defined by its structure, which features a piperidine
ring connected via its nitrogen atom to the N1 position of a 4-phenyl-substituted pyrazole ring.
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Identifier Value
IUPAC Name 4-(4-phenyl-1H-pyrazol-1-yl)piperidine
CAS Number 877546-63-9
Molecular Formula C14H17Ns
Molecular Weight 227.31 g/mol
?”Q

2D Structure

I-Z

The physicochemical properties of a compound are critical for predicting its behavior in both

chemical reactions and biological systems.
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Property

Value | Description

Source

Physical State

Solid (predicted)

Data not available in literature.

Melting Point Similar pyrazole structures are
solids.[3]
Expected to be soluble in
- organic solvents like DMSO, ] o
Solubility General chemical principles

DMF, and chlorinated solvents.

Limited solubility in water.

LogP (Predicted)

~2.5-3.0

Predicted based on structure

Stability

Stable under standard
laboratory conditions. Should
be stored away from strong

oxidizing agents.

General chemical principles

Core Synthesis Methodology

The synthesis of 4-(4-phenyl-1H-pyrazol-1-yl)piperidine can be logically approached via a

two-stage process: first, the construction of the 4-phenylpyrazole core, followed by its linkage to

the piperidine moiety. The Knorr pyrazole synthesis, which involves the cyclocondensation of a

B-dicarbonyl compound with a hydrazine, is a classic and highly effective method for the first

stage.

Stage 1: Synthesis of 4-phenyl-1H-pyrazole

The key precursor for this stage is a 1,3-dicarbonyl compound bearing a phenyl group at the

C2 position, such as 2-phenylmalondialdehyde. This intermediate can be reacted with

hydrazine hydrate in an acidic medium (e.g., acetic acid) or a suitable solvent like ethanol.

o Causality: The mechanism involves the initial formation of a hydrazone intermediate by the

reaction of one carbonyl group with hydrazine. This is followed by an intramolecular

cyclization where the terminal nitrogen attacks the second carbonyl group, and subsequent

dehydration yields the aromatic pyrazole ring. Using hydrazine hydrate (NHzNHz2-H20)
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ensures the resulting pyrazole is unsubstituted at the N1 position, making it available for the
subsequent reaction with the piperidine ring.

Stage 2: N-Alkylation with Piperidine Moiety

With 4-phenyl-1H-pyrazole in hand, the final step is to form the C-N bond with the piperidine
ring. A robust method for this is the reductive amination of 4-piperidone with the synthesized
pyrazole. However, a more direct approach involves a nucleophilic substitution reaction where
the pyrazole nitrogen displaces a leaving group on the piperidine ring. For this, a protected
piperidine derivative is used to prevent side reactions.

o Causality: The nitrogen atom of the pyrazole ring acts as a nucleophile, attacking an
electrophilic carbon on the piperidine ring. Using N-Boc-4-tosyloxypiperidine (or a 4-
halopiperidine) provides a good leaving group (tosylate or halide) at the C4 position. The Boc
(tert-butyloxycarbonyl) group protects the piperidine nitrogen, preventing it from interfering in
the reaction and improving handling. A base, such as potassium carbonate or sodium
hydride, is required to deprotonate the pyrazole N-H, enhancing its nucleophilicity. The final
step is the removal of the Boc protecting group under acidic conditions to yield the target
compound.

Experimental Protocol (Proposed)
Step 1: Synthesis of 4-phenyl-1H-pyrazole

To a solution of 2-phenylmalondialdehyde (1.0 eq) in ethanol, add hydrazine hydrate (1.1
eq).

e Add a catalytic amount of acetic acid to the mixture.

e Heat the reaction mixture to reflux and monitor its progress using Thin Layer
Chromatography (TLC).

e Upon completion, cool the mixture to room temperature and remove the solvent under
reduced pressure.

» Purify the crude product by recrystallization or column chromatography to obtain pure 4-
phenyl-1H-pyrazole.
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Step 2: Synthesis of 1-(tert-butoxycarbonyl)-4-(4-phenyl-1H-pyrazol-1-yl)piperidine

In an anhydrous solvent such as DMF or acetonitrile, dissolve 4-phenyl-1H-pyrazole (1.0 eq).

Add a base, such as sodium hydride (NaH, 1.2 eq) or potassium carbonate (K2COs, 2.0 eq),
and stir for 30 minutes at room temperature to form the pyrazolate anion.

Add 1-(tert-butoxycarbonyl)-4-iodopiperidine (or a tosylate equivalent) (1.1 eq) to the
reaction mixture.

Heat the mixture (e.g., to 80 °C) and stir until the reaction is complete as indicated by TLC.

Cool the reaction, quench with water, and extract the product with an organic solvent like
ethyl acetate.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate
under vacuum.

Purify the crude material by flash column chromatography.

Step 3: Deprotection to yield 4-(4-phenyl-1H-pyrazol-1-yl)piperidine

Dissolve the Boc-protected intermediate from Step 2 in a suitable solvent such as
dichloromethane (DCM) or dioxane.

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCI)
in dioxane.

Stir the reaction at room temperature for several hours until deprotection is complete
(monitored by TLC).

Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and
extract the final product with an organic solvent.

Dry the organic layer, concentrate, and purify as needed to yield the final product.

Synthesis Workflow Diagram
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Step 1: Pyrazole Formation

Cyclocondensation
(Knorr Synthesis)

4-phenyl-1H-pyrazole

Step 2: N-Alkylation

Nucleophilic
Substitution (NaH)

Boc-protected Intermediate

Step 3: Deprotection

Acidolysis 4-(4-phenyl-1H-pyrazol-1-yl)piperidine

Click to download full resolution via product page

Caption: Proposed three-step synthesis of the target compound.

Predicted Spectral Analysis

While experimental spectra for this specific molecule are not widely published, a confident
prediction of its key spectral features can be made based on its constituent parts.

'H NMR Spectroscopy

» Phenyl Protons (CeHs): Expected to appear in the aromatic region, approximately & 7.2-7.6
ppm. The signals would likely be a series of multiplets corresponding to the ortho, meta, and
para protons.
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e Pyrazole Protons (CsHzNz): The two protons on the pyrazole ring (at C3 and C5) are in
distinct electronic environments and should appear as two singlets. The proton at C5, being
adjacent to the piperidine-substituted nitrogen, may appear slightly downfield from the C3
proton. Expect signals around & 7.5-8.0 ppm.

 Piperidine Protons (CsH1oN):

o The single proton at the C4 position (CH-N) is the most downfield of the aliphatic protons
due to its direct attachment to the pyrazole nitrogen. It would likely appear as a multiplet (tt
or similar) around 6 4.0-4.5 ppm.

o The four protons on C2 and C6 (axial and equatorial) adjacent to the piperidine nitrogen
will be diastereotopic. They are expected to show complex multiplets around & 3.0-3.6
ppm (equatorial) and & 2.6-3.0 ppm (axial).

o The four protons on C3 and C5 (axial and equatorial) would also be diastereotopic and
appear as multiplets further upfield, likely in the range of 6 1.8-2.2 ppm.

3C NMR Spectroscopy

e Aromatic Carbons: Phenyl and pyrazole carbons would appear in the d 110-150 ppm range.
The carbon attached to the phenyl group (C4 of pyrazole) and the ipso-carbon of the phenyl
ring will be distinct.

e Aliphatic Carbons:

o The piperidine C4 carbon, directly bonded to the pyrazole nitrogen, would be the most
downfield of the aliphatic signals, estimated around & 55-65 ppm.

o The C2 and C6 carbons of the piperidine ring would appear around & 45-50 ppm.

o The C3 and C5 carbons would be the most shielded, appearing around & 30-35 ppm.

FT-IR Spectroscopy

e ~3100-3000 cm~%: C-H stretching for aromatic (phenyl and pyrazole) rings.

e ~2950-2850 cm~1: C-H stretching for the aliphatic piperidine ring.
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e ~1600, 1580, 1500 cm~*: C=C and C=N stretching vibrations characteristic of the aromatic
and heteroaromatic rings.

e ~1450-1350 cm~1: C-N stretching vibrations.

Applications in Research and Drug Development

The structural combination of piperidine and phenyl-pyrazole makes this molecule a highly
attractive starting point for drug discovery. The core itself can be considered a "privileged
scaffold," as its derivatives are likely to interact with a range of biological targets.

o Scaffold for CNS Agents: The piperidine ring is a common feature in centrally active agents.
The pyrazole moiety has also been incorporated into compounds targeting CNS disorders.
Derivatives of this scaffold could be explored for activity as antipsychotics, antidepressants,
or anxiolytics.

« Inhibitors of Enzymes and Receptors: Pyrazole-containing compounds are known to act as
potent inhibitors of various enzymes. For instance, celecoxib is a selective COX-2 inhibitor.
Pyrazolyl piperidine analogs have been investigated as Factor Xa inhibitors for anticoagulant
therapy.[1] The phenyl group provides a vector for substitution, allowing for the fine-tuning of
binding interactions with target proteins.

» Anticancer Drug Development: Many pyrazolo[3,4-d]pyrimidine derivatives, which can be
synthesized from pyrazole precursors, have shown significant anticancer activity by inhibiting
protein kinases.[4] The title compound serves as an ideal intermediate for building more
complex heterocyclic systems with potential antiproliferative effects.[5]

o Chemical Probe and Fragment-Based Design: The molecule can be used as a chemical
probe to investigate biological pathways or as a fragment in fragment-based drug discovery
(FBDD) to build more potent ligands.

Safety and Handling

As with any laboratory chemical, 4-(4-phenyl-1H-pyrazol-1-yl)piperidine should be handled
with appropriate care.
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o Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab
coat, and chemical-resistant gloves.

» Handling: Avoid inhalation of dust and direct contact with skin and eyes. Handle in a well-
ventilated area or a chemical fume hood.

o Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
materials such as strong oxidizing agents.

» Toxicity: Specific toxicity data is not available. Treat as a potentially hazardous substance. In
case of exposure, seek immediate medical attention.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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